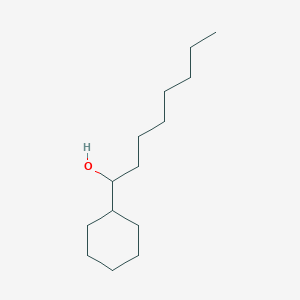

1-Cyclohexyloctan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

1-cyclohexyloctan-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |

InChI Key |

WFUAQVZZZNBRJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1CCCCC1)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Properties of Cyclohexyl Alkanols

This document details the chemical and physical properties of these related compounds, offering a framework for understanding their characteristics. While direct experimental protocols and signaling pathways for 1-Cyclohexyloctan-1-ol cannot be provided, the information on analogous compounds can inform potential synthesis routes and biological activities.

I. Chemical Identification and Properties

For researchers investigating cyclohexyl alkanols, precise identification is paramount. The Chemical Abstracts Service (CAS) number and molecular formula are fundamental data points for this purpose. The table below summarizes this information for the reference compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Cyclohexylethan-1-ol | 1193-81-3[1][2][3] | C₈H₁₆O[1][2][4][5] | 128.21[1][2][4] |

| 1-Cyclohexyl-1-propanol | 17264-02-7[6] | C₉H₁₈O[6] | 142.24[6] |

II. Synthesis and Experimental Protocols

The synthesis of chiral secondary alcohols such as 1-cyclohexylethan-1-ol is a significant area of research, particularly in the pharmaceutical industry where enantiomeric purity is often crucial. One common method to achieve high enantiomeric purity is through kinetic resolution. This technique involves the differential reaction of the two enantiomers in a racemic mixture, which allows for the separation of the desired enantiomer.

Another key reaction of secondary alcohols like 1-cyclohexylethan-1-ol is nucleophilic substitution. For instance, reaction with hydrogen halides such as hydrogen bromide (HBr) proceeds through a nucleophilic substitution mechanism. The reaction pathway, whether it be Sₙ1 or Sₙ2, is a critical consideration for synthetic chemists.

A generalized experimental workflow for the synthesis and analysis of such compounds can be visualized as follows:

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Cyclohexylethanol 97 1193-81-3 [sigmaaldrich.com]

- 3. 1-Cyclohexylethanol | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R)-1-cyclohexylethan-1-ol | 3113-99-3 | Benchchem [benchchem.com]

- 5. 1-cyclohexyl ethanol, 1193-81-3 [thegoodscentscompany.com]

- 6. 1-Cyclohexyl-1-propanol | C9H18O | CID 86535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Cyclohexyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 1-Cyclohexyloctan-1-ol (CAS No. 108693-51-2). Due to a scarcity of publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous long-chain secondary alcohols to present a comprehensive profile. The guide covers physicochemical properties, predicted reactivity, and general experimental protocols for synthesis and analysis, aimed at supporting research and development activities. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a secondary alcohol characterized by a cyclohexyl ring and an octyl chain attached to the carbinol carbon. Its molecular structure suggests potential applications in areas such as specialty lubricants, polymer chemistry, and as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its physical and chemical properties is crucial for its effective utilization and for the design of novel synthetic pathways. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research.

Physical Properties

Table 1: Estimated Physical Properties of this compound

| Property | Value | Source/Basis |

| Molecular Formula | C₁₄H₂₈O | - |

| Molecular Weight | 212.38 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Predicted based on similar alcohols |

| Boiling Point | > 200 °C at 760 mmHg | Estimated based on trends for long-chain alcohols |

| Melting Point | Not available | - |

| Density | ~0.9 g/cm³ | Estimated based on similar alcohols |

| Solubility in Water | Low to negligible | Predicted due to the long hydrophobic octyl chain and cyclohexyl group |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | General property of alcohols with significant hydrocarbon character |

| Refractive Index | ~1.46 - 1.47 | Estimated based on analogous compounds |

Chemical Properties and Reactivity

As a secondary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the bulky cyclohexyl group may introduce steric hindrance, potentially influencing reaction rates compared to linear secondary alcohols.

Key Reactions Include:

-

Oxidation: Oxidation of the secondary alcohol group will yield the corresponding ketone, 1-cyclohexyloctan-1-one. Common oxidizing agents for this transformation include chromic acid, pyridinium chlorochromate (PCC), or greener alternatives like sodium hypochlorite with a catalyst.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst will form esters.

-

Dehydration: Acid-catalyzed dehydration will lead to the formation of alkenes, primarily cyclohexyl-1-octene, following Zaitsev's rule where the most substituted alkene is the major product.

-

Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will substitute the hydroxyl group with a halogen.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not published. However, standard organic chemistry methodologies for the synthesis and characterization of secondary alcohols are applicable.

General Synthesis Protocol: Grignard Reaction

A common and effective method for synthesizing secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde.

Reactants:

-

Heptyl magnesium bromide (Grignard reagent)

-

Cyclohexanecarboxaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)

-

Aqueous acid (for workup, e.g., NH₄Cl or dilute HCl)

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to initiate the formation of heptyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with Aldehyde: The solution of heptyl magnesium bromide is cooled in an ice bath. A solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to stir at room temperature for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

General Analytical Protocol

The purity and identity of synthesized this compound can be confirmed using a combination of standard analytical techniques.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

-

GC-MS Analysis: A dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC-MS. The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound. The mass spectrum will show the molecular ion peak (m/z = 212) and a characteristic fragmentation pattern that can be used to confirm the structure.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the cyclohexyl ring, the octyl chain, and the proton on the carbinol carbon (CH-OH). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

-

-

FTIR Spectroscopy: The FTIR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Strong C-H stretching bands will also be observed around 2850-3000 cm⁻¹.

Signaling Pathway Interactions

There is currently no published research detailing any interactions of this compound with biological signaling pathways. As a relatively simple aliphatic alcohol, it is not immediately expected to have high-affinity interactions with specific protein targets. However, its lipophilic nature suggests it could potentially interact with cell membranes, which could indirectly influence signaling processes. Any investigation into the biological activity of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a secondary alcohol for which specific experimental data is limited. This guide has provided a comprehensive overview of its predicted physical and chemical properties based on the established behavior of analogous compounds. The outlined general protocols for its synthesis and analysis offer a starting point for researchers interested in working with this molecule. Further experimental investigation is required to definitively determine its properties and to explore its potential applications in various fields of chemical and pharmaceutical science.

An In-Depth Technical Guide to 1-Cyclohexylalkanols: A Focus on 1-Cyclohexylethanol

Introduction

This technical guide provides a comprehensive overview of the nomenclature, properties, and synthesis of 1-cyclohexylalkanols, with a specific focus on the well-characterized compound, 1-cyclohexylethanol. While the initially requested compound, 1-cyclohexyloctan-1-ol, is a structurally similar alcohol, it is less commonly documented in scientific literature. Therefore, 1-cyclohexylethanol will be used as a representative model to illustrate the chemical and physical characteristics of this class of compounds. The principles and methodologies described herein are broadly applicable to other 1-cyclohexylalkanols, including this compound.

IUPAC Nomenclature and Synonyms of this compound

Case Study: 1-Cyclohexylethanol

To provide a detailed technical overview, this guide will now focus on 1-cyclohexylethanol, a closely related and well-documented compound.

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 1-cyclohexylethan-1-ol [1]. It is also known by a variety of synonyms, which are listed in the table below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-cyclohexylethanol is presented in Table 1. This data is crucial for researchers and drug development professionals for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 1-Cyclohexylethanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| CAS Number | 1193-81-3 | [1][3] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Clean, fresh aroma | [3] |

| Density | 0.923-0.928 g/cm³ | [3] |

| Refractive Index | 1.465-1.468 | [3] |

| Solubility | Soluble in ethanol | [3] |

| LogP (Octanol/Water Partition Coefficient) | 1.9475 | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

Table 2: Synonyms and Identifiers for 1-Cyclohexylethanol

| Type | Identifier |

| Synonyms | 1-Cyclohexylethanol, alpha-Methylcyclohexanemethanol, Methylcyclohexylcarbinol, Cyclohexylmethylcarbinol |

| CAS Number | 1193-81-3 |

| EC Number | 214-780-7 |

| UNII | G247D91I97 |

| PubChem CID | 137829 |

Synthesis and Experimental Protocols

The synthesis of 1-cyclohexylalkanols, such as 1-cyclohexylethanol, can be achieved through various established organic synthesis methods. A common and illustrative method is the Grignard reaction, where a cyclohexyl magnesium halide is reacted with an appropriate aldehyde.

Experimental Protocol: Synthesis of 1-Cyclohexylethanol via Grignard Reaction

Objective: To synthesize 1-cyclohexylethanol from cyclohexylmagnesium bromide and acetaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Bromocyclohexane

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

-

Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

-

Once the reaction starts, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexylmagnesium bromide.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-cyclohexylethanol.

-

Logical Workflow for the Synthesis of 1-Cyclohexylethanol

References

An In-depth Technical Guide to the Solubility of 1-Cyclohexyloctan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexyloctan-1-ol, a long-chain aliphatic alcohol containing a cyclohexyl group. Understanding the solubility of this compound is crucial for its application in various research and development settings, including reaction chemistry, formulation development, and purification processes. This document outlines the predicted solubility based on molecular structure and provides a detailed experimental protocol for quantitative determination.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound features both polar and non-polar regions, which dictates its solubility in different organic solvents.

-

Polar Moiety: The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds with polar solvent molecules.[2]

-

Non-polar Moieties: The long octyl (C8H17) chain and the cyclohexyl ring are non-polar and contribute to van der Waals interactions with non-polar solvents.

Due to this amphipathic nature, this compound is expected to exhibit varied solubility across a spectrum of organic solvents. Its large non-polar component suggests a greater affinity for non-polar or moderately polar solvents over highly polar solvents.

Predicted Solubility Profile

While specific experimental data for this compound is not extensively published, a qualitative solubility profile can be predicted based on its structure. The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond, but the large non-polar backbone limits high solubility. |

| Ethanol | Moderate to High | Similar to methanol, but the slightly larger alkyl chain of ethanol may better solvate the non-polar portions of the solute. | |

| Polar Aprotic | Acetone | High | The carbonyl group can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvating the entire molecule. |

| Tetrahydrofuran (THF) | High | The ether oxygen can accept hydrogen bonds, and its cyclic structure provides good solvation for the cyclohexyl and octyl groups. | |

| Dimethyl Sulfoxide (DMSO) | High | A very strong polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. | |

| Non-polar | Hexane | High | The long alkyl chain and cyclohexyl ring are readily solvated by the non-polar alkane solvent through London dispersion forces. |

| Toluene | High | The aromatic ring of toluene can interact favorably with the non-polar components of the solute. | |

| Diethyl Ether | High | A relatively non-polar solvent with a slight polar character that can effectively solvate the entire molecule. |

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is essential for any research or development application. The following is a standard protocol for the quantitative analysis of this compound solubility.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-cap test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic Method (for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using GC or HPLC.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample and determine the concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as the mean and standard deviation of at least three replicate measurements for each solvent.

-

Specify the temperature at which the solubility was determined.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

A Technical Guide to the Spectroscopic Analysis of 1-Cyclohexyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic data for 1-Cyclohexyloctan-1-ol. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies and data from analogous structures to present a comprehensive analysis of its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for the spectroscopic analysis of alcohols are also provided, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound is a secondary alcohol with the chemical formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a hydroxyl-bearing carbon. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide aims to provide a predictive yet scientifically grounded spectroscopic profile of this compound to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons in the cyclohexyl ring, the octyl chain, and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.0 - 3.0 | Singlet (broad) | 1H |

| -CH(OH)- | ~3.4 - 3.7 | Multiplet | 1H |

| Cyclohexyl -CH- | ~1.5 - 1.8 | Multiplet | 1H |

| Octyl -CH₂- (adjacent to CH(OH)) | ~1.2 - 1.6 | Multiplet | 2H |

| Cyclohexyl & Octyl -CH₂- | ~1.0 - 1.4 | Multiplet (broad) | 20H |

| Octyl -CH₃ | ~0.8 - 0.9 | Triplet | 3H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C(OH)- | ~70 - 75 |

| Cyclohexyl -CH- | ~45 - 50 |

| Octyl -CH₂- (adjacent to C(OH)) | ~35 - 40 |

| Cyclohexyl & Octyl -CH₂- | ~22 - 35 |

| Octyl -CH₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signature will be the hydroxyl (-OH) group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group.[1] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds in the cyclohexyl and octyl groups. |

| C-O Stretch | 1050 - 1260 | Strong | Carbon-oxygen single bond.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 212.38 | Molecular ion peak (may be weak or absent). |

| [M-H₂O]⁺ | 194.38 | Loss of a water molecule (dehydration).[2] |

| [M-C₇H₁₅]⁺ | 113.16 | Alpha-cleavage, loss of the heptyl radical.[2] |

| [M-C₆H₁₁]⁺ | 129.23 | Alpha-cleavage, loss of the cyclohexyl radical.[2] |

| [C₆H₁₁]⁺ | 83.14 | Cyclohexyl cation. |

| [C₈H₁₇]⁺ | 113.23 | Octyl cation. |

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for an alcohol like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3] The choice of solvent can affect the chemical shift of the hydroxyl proton.[4]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3][6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.[7] This is a common and simple method for liquid samples.

-

Sample Preparation (Liquid Film): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8]

-

Background Spectrum: Record a background spectrum of the empty instrument (or with the clean ATR crystal/salt plates).

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like an alcohol, this can be done via direct injection, or more commonly, through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this class of compounds.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule.[9] Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[2][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. magritek.com [magritek.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597) [hmdb.ca]

- 6. azom.com [azom.com]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Predicted ¹H NMR Spectrum of 1-Cyclohexyloctan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Cyclohexyloctan-1-ol. The analysis is grounded in fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of functional groups on proton environments. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development for the purposes of spectral interpretation and compound identification.

Molecular Structure and Proton Environments

This compound possesses a chiral center at the carbon bearing the hydroxyl group (C1). This results in diastereotopic protons within the CH₂ groups of both the cyclohexyl and octyl chains, which would ideally lead to more complex spectra. However, for clarity and educational purposes, we will present a simplified, first-order analysis. The key proton environments are labeled as follows:

Predicted ¹H NMR Data

The predicted chemical shifts (δ), multiplicities, and integration values for each proton environment in this compound are summarized in the table below. These predictions are based on established chemical shift ranges and the expected effects of the hydroxyl group and alkyl substituents.[1][2][3][4]

| Proton Label | Number of Protons (Integration) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| a (CH₃) | 3H | ~ 0.88 | Triplet (t) | Terminal methyl group of the octyl chain. |

| b, c, d, e, f (CH₂) | 10H | ~ 1.2-1.4 | Multiplet (m) | Overlapping signals of the methylene groups in the octyl chain. |

| g (CH₂) | 2H | ~ 1.4-1.6 | Multiplet (m) | Methylene group adjacent to the carbon bearing the hydroxyl group. |

| h (CH-OH) | 1H | ~ 3.6 | Multiplet (m) | Proton on the carbon attached to the hydroxyl group, deshielded by the oxygen atom.[2] |

| i (CH of cyclohexyl) | 1H | ~ 1.6-1.8 | Multiplet (m) | Methine proton of the cyclohexyl group at the point of attachment. |

| j, k, l (CH₂ of cyclohexyl) | 10H | ~ 1.0-1.9 | Multiplet (m) | Protons of the cyclohexyl ring, likely appearing as a broad, complex multiplet.[5][6] |

| OH | 1H | Broad singlet (br s) | Variable (0.5-5.0) | The chemical shift is highly dependent on solvent, concentration, and temperature.[1][7] |

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy:

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

-

D₂O Exchange: To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[2]

Visualization of Predicted Spectral Regions

The following diagram illustrates the logical grouping of the predicted proton signals in the ¹H NMR spectrum of this compound based on their chemical environments.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

Unraveling the Stereochemistry of 1-Cyclohexyloctan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential stereoisomers of 1-Cyclohexyloctan-1-ol, a tertiary alcohol with significant implications in synthetic chemistry and drug discovery. Understanding the stereochemical properties of this molecule is paramount, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the structural basis of its chirality, the theoretical number of stereoisomers, and general methodologies for their synthesis and characterization.

Molecular Structure and Chirality

This compound possesses a single chiral center, a critical feature that gives rise to its stereoisomerism. The molecular formula is C₁₄H₂₈O, and its structure consists of a cyclohexyl group, an octyl group, and a hydroxyl group all attached to a central carbon atom.

The chiral center, or stereocenter, is the carbon atom at the first position of the octyl chain (C1), which is bonded to four different substituents:

-

A cyclohexyl ring

-

A heptyl chain (the remainder of the octyl group)

-

A hydroxyl group (-OH)

-

A hydrogen atom

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. According to the 2ⁿ rule, where 'n' is the number of chiral centers, the number of possible stereoisomers is 2¹ = 2. These enantiomers are non-superimposable mirror images of each other and are designated as (R)-1-Cyclohexyloctan-1-ol and (S)-1-Cyclohexyloctan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties of Stereoisomers

Enantiomers share identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral molecules will differ.

| Property | (R)-1-Cyclohexyloctan-1-ol | (S)-1-Cyclohexyloctan-1-ol | Racemic Mixture (1:1) |

| Molecular Weight | 212.38 g/mol | 212.38 g/mol | 212.38 g/mol |

| Melting Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | May differ from pure enantiomers |

| Boiling Point | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical to pure enantiomers |

| Solubility (in achiral solvents) | Identical to (S)-enantiomer | Identical to (R)-enantiomer | Identical to pure enantiomers |

| Optical Rotation | Equal in magnitude, opposite in direction to (S) | Equal in magnitude, opposite in direction to (R) | Zero |

Synthesis of this compound Stereoisomers

The synthesis of this compound typically proceeds via a Grignard reaction between a cyclohexyl magnesium halide and octanal, or an octyl magnesium halide and cyclohexanone. Standard synthesis protocols will yield a racemic mixture of the (R) and (S) enantiomers. The production of enantiomerically pure forms requires either chiral resolution of the racemic mixture or asymmetric synthesis.

Experimental Protocol: Racemic Synthesis via Grignard Reaction

Objective: To synthesize a racemic mixture of this compound.

Materials:

-

Magnesium turnings

-

Bromocyclohexane

-

Anhydrous diethyl ether

-

Octanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred until the magnesium is consumed, forming the cyclohexyl magnesium bromide Grignard reagent.

-

A solution of octanal in anhydrous diethyl ether is then added dropwise to the Grignard reagent at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

Chiral Resolution

Separation of the enantiomers from the racemic mixture can be achieved through several methods:

-

Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase can be employed to separate the enantiomers directly.

Characterization of Stereoisomers

The successful synthesis and separation of the (R) and (S) enantiomers of this compound require robust analytical characterization.

-

Polarimetry: This technique is used to measure the optical rotation of the purified enantiomers. The specific rotation is a characteristic property of a chiral molecule.

-

Chiral HPLC/GC: These methods are used to determine the enantiomeric excess (ee) of the separated products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences, allowing for the determination of enantiomeric purity.

-

X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography can be used to determine the absolute configuration of a stereocenter.

Conclusion

This compound is a chiral molecule that can exist as two distinct enantiomers due to the presence of a single stereocenter. The synthesis of this compound typically results in a racemic mixture, necessitating chiral resolution or asymmetric synthesis to obtain enantiomerically pure forms. For applications in drug development and other fields where stereochemistry is critical, the separation and thorough characterization of these stereoisomers are essential steps to ensure safety and efficacy. The methodologies outlined in this guide provide a foundational framework for researchers and scientists working with this and structurally related chiral molecules.

An In-depth Technical Guide on the Discovery and Background of Long-Chain Cyclohexyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain cyclohexyl alcohols, particularly a class known as cyclohexenonic long-chain fatty alcohols (CFA), have emerged as synthetic compounds of significant interest due to their neurotrophic and secretagogue properties. This technical guide delves into the discovery, synthesis, and biological background of these molecules. It provides a comprehensive overview of their development, stemming from initial research into naturally occurring neurotrophic long-chain fatty alcohols. Detailed experimental methodologies for their synthesis and key biological assays are presented, alongside a quantitative summary of their biological activity. Furthermore, this guide elucidates the intracellular signaling pathways implicated in their mechanism of action, offering a valuable resource for researchers in neuroscience and drug development.

Discovery and Background

The journey to the discovery of synthetic long-chain cyclohexyl alcohols began with investigations into naturally occurring substances with neurotrophic properties. A pivotal moment in this field was the isolation of n-hexacosanol, a long-chain fatty alcohol, from the traditional medicinal plant Hygrophila erecta. In 1987, Borg and colleagues reported that n-hexacosanol promoted the maturation of central neurons in culture, significantly increasing neurite outgrowth and the expression of neuron-specific enzymes.[1] This discovery sparked interest in the therapeutic potential of long-chain alcohols for neurodegenerative conditions.

Subsequent research focused on synthesizing analogues of these natural compounds to enhance their physicochemical properties and biological activity. This led to the development of cyclohexenonic long-chain fatty alcohols (CFAs), a novel family of synthetic compounds that incorporate a cyclohexenone moiety.[2][3] This structural modification was intended to improve upon the highly lipophilic nature of the simple long-chain alcohols, potentially enhancing their bioavailability and efficacy.[3] The research group of Dr. Bang Luu was instrumental in the synthesis and characterization of these compounds, exploring the structure-activity relationships of various CFAs with different alkyl chain lengths and substitutions on the cyclohexenone ring.[2][4]

Synthesis of Cyclohexenonic Long-Chain Fatty Alcohols

The synthesis of CFAs has been achieved through various chemical strategies, with a notable method employing an "Umpolung" reactivity strategy.[4] A detailed synthetic pathway for a representative and biologically active compound, 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one (t-CFA, n=15), is outlined below.

Experimental Protocol: Synthesis of 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one

This synthesis involves a multi-step process starting from geranyl acetate. The following protocol is adapted from the work of Luu and colleagues.[5]

Materials and Methods:

-

All reactions involving moisture-sensitive reactants are to be executed under an argon atmosphere using oven-dried glassware.

-

Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.

-

Methanol, pyridine, benzene, and hexamethylphosphoramide (HMPA) should be distilled from calcium hydride.

Synthesis Pathway:

-

Preparation of Geranylphenylsulfone: Geranyl acetate is reacted with benzenesulfinic acid sodium salt in a methanol medium to yield the corresponding geranylphenylsulfone.

-

Cyclization: The geranylphenylsulfone undergoes cyclization to afford a mixture of isomers, from which the desired isomer is separated by recrystallization.

-

Coupling with ω-bromoalkanol: Using a one-pot procedure with n-butyllithium in the presence of HMPA, the cyclized intermediate is coupled with an unprotected ω-bromoalkanol (e.g., 15-bromopentadecan-1-ol).

-

Reductive Desulfonation: The resulting coupled product undergoes reductive desulfonation using 6% Na/Hg amalgam.

-

Acetate Protection: The alcohol group is protected by an acetate group.

-

Oxidation: The molecule is then oxidized to the corresponding α,β-unsaturated ketone using RuCl₃ as a catalyst and 70% tBuOOH.

-

Deprotection: The final step involves the deprotection of the alcohol by K₂CO₃ in methanol to yield the desired 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-one.

Purification: The final product is purified by silica-gel chromatography.

Biological Activity and Mechanisms of Action

Cyclohexenonic long-chain fatty alcohols have been demonstrated to possess significant neurotrophic and secretagogue activities. Their effects have been primarily characterized through in vitro assays assessing neurite outgrowth and intracellular calcium mobilization.

Neurite Outgrowth

CFAs have been shown to promote neuronal survival and stimulate neurite outgrowth in primary cultures of fetal rat neurons.[2] The length of the ω-alkanol side chain is a critical determinant of this biological activity, with compounds having side chains of 14 and 15 carbon atoms exhibiting the most potent effects.[2]

The following is a generalized protocol for assessing the effect of CFAs on neurite outgrowth in cultured fetal rat neurons.

Cell Culture:

-

Cerebral hemispheres are dissected from fetal rats (embryonic day 18).

-

The tissue is mechanically dissociated, and the cells are plated on poly-L-lysine and laminin-coated coverslips in a defined culture medium.

-

Cells are cultured at a low density to allow for the analysis of individual neurons.

Treatment:

-

After an initial period of attachment (e.g., 24 hours), the culture medium is replaced with a medium containing the test compound (CFA) at various concentrations or a vehicle control.

-

The neurons are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Analysis:

-

After incubation, the cells are fixed with 4% paraformaldehyde.

-

Neurites are visualized by immunocytochemistry using an antibody against a neuron-specific marker, such as β-III tubulin.

-

The total neurite length per neuron is quantified using imaging software. The neurons can be categorized based on their total neurite length to assess the potency of the compound in stimulating neurite sprouting.[2]

Calcium Mobilization

Certain CFAs, such as 3-(15-hydroxypentadecyl)-2,4,4-trimethyl-2-cyclohexen-1-one, have been shown to directly mobilize intracellular calcium ([Ca²⁺]i) in primary sensory neurons from dorsal root ganglia and in pituitary neural lobe synaptosomes.[6] This effect is dependent on the presence of extracellular calcium but does not involve voltage-operated calcium channels.[6] The proposed mechanism is a calcium-induced calcium release (CICR) triggered by an influx of extracellular calcium.[6]

The following protocol outlines a method for measuring changes in [Ca²⁺]i in cultured dorsal root ganglia neurons using a fluorescent calcium indicator.

Cell Preparation:

-

Dorsal root ganglia are dissected from mice and enzymatically and mechanically dissociated to obtain a single-cell suspension.

-

The neurons are plated on coverslips and cultured for a short period to allow for recovery.

Calcium Imaging:

-

The cultured neurons are loaded with a ratiometric calcium indicator dye, such as Fura-2/AM, by incubation in a solution containing the dye.

-

After loading, the cells are washed and mounted on a perfusion chamber on the stage of a fluorescence microscope.

-

The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted fluorescence is collected at a single wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular calcium concentration.

-

A baseline [Ca²⁺]i is established before the application of the test compound (CFA).

-

The CFA is then added to the perfusion solution, and the change in the fluorescence ratio is recorded over time to measure the mobilization of intracellular calcium.

Quantitative Data

The biological activity of a series of 3-(ω-hydroxyalkyl)-2,4,4-trimethyl-2-cyclohexen-1-ones (t-CFAs) on neurite outgrowth has been quantified. The data below summarizes the effect of t-CFAs with varying alkyl chain lengths (n) on the distribution of neurons based on their total neurite length.

| Alkyl Chain Length (n) | % Neurons with Neurite Length ≤ 100 µm | % Neurons with Neurite Length 101-200 µm | % Neurons with Neurite Length 201-300 µm |

| Control | 85 | 10 | 5 |

| 12 | 70 | 20 | 10 |

| 13 | 60 | 25 | 15 |

| 14 | 45 | 35 | 20 |

| 15 | 40 | 40 | 20 |

| 16 | 55 | 30 | 15 |

| 18 | 75 | 15 | 10 |

Data adapted from Luu et al., Molecules 2000, 5, 1439-1460.[2]

Signaling Pathways and Logical Relationships

Proposed Calcium Mobilization Pathway

The current understanding of the mechanism by which cyclohexenonic long-chain fatty alcohols induce calcium mobilization suggests a pathway that involves an initial influx of extracellular calcium, which then triggers the release of calcium from intracellular stores.

Caption: Proposed pathway for CFA-induced calcium mobilization.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process of investigating long-chain cyclohexyl alcohols involves a logical progression from chemical synthesis to biological testing.

Caption: Workflow for CFA synthesis and evaluation.

Conclusion

The development of cyclohexenonic long-chain fatty alcohols represents a significant advancement in the search for non-peptide neurotrophic agents. Stemming from initial discoveries of the biological activity of naturally occurring long-chain alcohols, these synthetic analogues offer improved properties and potent effects on neuronal growth and function. The detailed methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this promising class of compounds for neurodegenerative diseases and other neurological disorders. Future investigations should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cleaninginstitute.org [cleaninginstitute.org]

- 3. mdpi.org [mdpi.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. FATTY ALCOHOLS - Ataman Kimya [atamanchemicals.com]

Navigating the Synthesis and Procurement of 1-Cyclohexyloctan-1-ol: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of novel chemical entities are critical hurdles in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability, potential suppliers, and a plausible synthetic route for the secondary alcohol 1-Cyclohexyloctan-1-ol. Due to the limited publicly available data for this specific compound, this guide also presents information on the more thoroughly documented and structurally related compound, 1-Cyclohexylethan-1-ol, for comparative purposes.

Commercial Availability and Supplier Information

Initial investigations reveal that this compound is a specialized research chemical with limited commercial stock. However, it is listed by chemical suppliers that often specialize in the synthesis of novel compounds upon request.

Table 1: Commercial Availability of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 108693-51-2 |

| Molecular Formula | C₁₄H₂₈O |

| Molecular Weight | 212.38 g/mol |

| InChI | 1S/C14H28O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h13-15H,2-12H2,1H3 |

| InChI Key | WFUAQVZZZNBRJF-UHFFFAOYSA-N |

| Known Suppliers | Sigma-Aldrich, Enamine |

It is important to note that "commercial availability" for such compounds often implies synthesis on demand rather than off-the-shelf availability. Researchers should contact these suppliers directly to inquire about lead times and pricing.

For the purpose of providing a more comprehensive dataset, the following table details the properties and suppliers of the related compound, 1-Cyclohexylethan-1-ol.

Table 2: Physicochemical Properties and Suppliers of 1-Cyclohexylethan-1-ol

| Property | Value | Suppliers |

| CAS Number | 1193-81-3 | ChemScene, Tokyo Chemical Industry (TCI), CymitQuimica, Benchchem, The Good Scents Company, Sigma-Aldrich |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | |

| Purity | ≥98% | |

| Boiling Point | 189 °C at 760 mmHg | |

| Flash Point | 73 °C | |

| Density | 0.923-0.928 g/cm³ at 25 °C | |

| Refractive Index | 1.465-1.468 at 20 °C |

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

1-Bromooctane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Methodology:

-

Preparation of the Grignard Reagent (Octylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, place a solution of 1-bromooctane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromooctane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

-

-

Reaction with Cyclohexanecarboxaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cyclohexanecarboxaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Visualizing the Workflow

To aid in the conceptualization of the synthetic process, the following diagrams illustrate the logical relationships in the experimental workflow.

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. This suggests that the compound may be a novel chemical entity or that its biological effects have not yet been characterized or published in peer-reviewed literature. Researchers interested in the potential bioactivity of this molecule would need to conduct their own in vitro and in vivo studies.

As no signaling pathways are described, a corresponding diagram cannot be generated at this time.

This guide provides a foundational understanding of the procurement and synthesis of this compound for the scientific community. The provided synthetic protocol, based on the well-established Grignard reaction, offers a reliable starting point for its laboratory-scale preparation. Further research is warranted to elucidate the physicochemical and biological properties of this compound.

The Multifaceted Biological Potential of Cyclohexyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclohexyl alcohol moiety, a six-carbon ring bearing a hydroxyl group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, anti-inflammatory, and antiviral properties of cyclohexyl alcohol derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexyl alcohol derivatives have emerged as a class of compounds with notable antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The anticancer efficacy of various cyclohexyl alcohol derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) derivative | Pancreatic Cancer (Panc02) | ~5-10 | [1][2] |

| Substituted 1,4-Naphthoquinones with cyclohexyl modifications | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1–3 | [3] |

| Phenolic Cyclopentenedione from Nostoc sp. | Mouse Fibroblasts (BALB/c) | 8.48 ± 0.16 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexyl alcohol derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[5][8]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways in Cancer

The anticancer effects of some cyclohexyl alcohol derivatives are attributed to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. Some derivatives have been shown to induce cell death via the production of mitochondrial superoxide, leading to caspase activation.[1][2]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Derivatives of cyclohexyl alcohol have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their lipophilic nature often plays a crucial role in their ability to disrupt microbial membranes and inhibit growth.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. It represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N,N-Dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans, Candida glabrata, Geotrichum candidum | 0.0005-0.032 | [9] |

| Adamantyl based cyclohexane diamine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-64 | [9] |

| Eugenol-derived bromo alcohol | Staphylococcus aureus (ATCC 25923) | 115 | [10] |

| Pyrimidine derivatives with cyclohexyl moiety | S. aureus, B. subtilis | 1.56 | [11] |

Experimental Protocol: Agar Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standard method for determining the susceptibility of bacteria to various antimicrobial agents.[12]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with a lawn of bacteria. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a sterile broth.[13]

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[13]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the cyclohexyl alcohol derivatives onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases. Cyclohexyl alcohol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of aryl-cyclohexanone derivatives has been demonstrated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. Treatment with these derivatives led to a decrease in the migration of leukocytes, reduced myeloperoxidase (MPO) activity, and lowered the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[15][16]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a sufficient period.

-

Compound Administration: Administer the cyclohexyl alcohol derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[17]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways in Inflammation: The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[19][20] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[21] Some cyclohexyl alcohol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Antiviral Activity: A Frontier in Drug Discovery

The emergence of viral diseases necessitates the development of new antiviral agents. Certain cyclohexyl alcohol derivatives have shown potential in inhibiting the replication of various viruses.

Quantitative Antiviral Activity Data

The antiviral activity of compounds is often expressed as the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%.

| Compound Class | Virus | EC50 (µM) | Reference |

| Bisbenzylisoquinoline alkaloid | SARS-CoV-2 | 0.35 | [22] |

| Acyclic nucleoside phosphonates | Human Herpesvirus 6A (HHV-6A) | ~0.3 µg/mL | [23] |

| Acyclic nucleoside phosphonates | Human Herpesvirus 6B (HHV-6B) | ~1.2 µg/mL | [23] |

| Acyclic nucleoside phosphonates | Human Herpesvirus 7 (HHV-7) | ~3.0 µg/mL | [23] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound in vitro.[24]

Principle: A viral infection of a confluent monolayer of host cells results in the formation of localized areas of cell death or cytopathic effect, known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number or size of these plaques.

Procedure:

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the cyclohexyl alcohol derivative.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.[25]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[26]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Conclusion

Cyclohexyl alcohol derivatives represent a rich and underexplored area of medicinal chemistry with demonstrated potential across multiple therapeutic areas. The data and methodologies presented in this guide underscore the importance of this chemical scaffold in the design and development of new drugs to combat cancer, microbial infections, inflammation, and viral diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer test with the MTT assay method [bio-protocol.org]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. asm.org [asm.org]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 19. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Purification of 1-Cyclohexyloctan-1-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexyloctan-1-ol is a tertiary alcohol of interest in various fields of chemical synthesis and material science. Its synthesis, typically via a Grignard reaction between cyclohexylmagnesium bromide and octan-1-one, often results in a crude product containing unreacted starting materials and byproducts. Effective purification is crucial to obtain the compound at a purity level suitable for subsequent applications and analyses. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of moderately polar organic compounds.

General Workflow for Purification

Application Notes and Protocols for the Characterization of 1-Cyclohexyloctan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Cyclohexyloctan-1-ol. The protocols outlined below are designed to ensure the identity, purity, and structural integrity of the compound, which are critical aspects in research, development, and quality control processes.

Overview of this compound

This compound is a tertiary alcohol with the molecular formula C₁₄H₂₈O. Its structure consists of a cyclohexyl group and an octyl chain attached to a central carbon atom that also bears a hydroxyl group. Accurate characterization is essential to confirm its synthesis and purity.

Compound Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₈O |

| Molecular Weight | 212.38 g/mol |

| InChI Key | WFUAQVZZZNBRJF-UHFFFAOYSA-N |

Analytical Characterization Workflow

A multi-technique approach is recommended for the unambiguous characterization of this compound. The general workflow involves spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 1.00 - 1.80 | m | 27H | Cyclohexyl-H, -CH₂- (octyl chain) |

| ~ 1.30 | s | 1H | -OH |

| ~ 0.88 | t | 3H | -CH₃ (terminal methyl) |

Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 72 | C-OH (quaternary) |

| ~ 40 - 45 | Cyclohexyl-CH attached to C-OH |

| ~ 20 - 35 | -CH₂- (octyl and cyclohexyl) |

| ~ 14 | -CH₃ (terminal methyl) |

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 212 | Low | [M]⁺ (Molecular Ion) |

| 194 | Moderate | [M - H₂O]⁺ |

| 129 | High | [M - C₈H₁₇]⁺ or [C₆H₁₁COH₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | High | [C₄H₇]⁺ (Fragment of cyclohexyl) |

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Method:

-